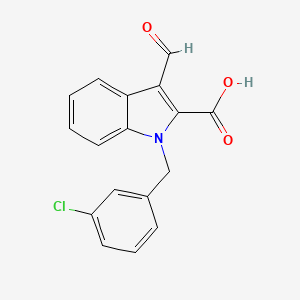

Boc-3-amino-2-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-3-amino-2-methylbenzoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Modification of Peptide Mimetics and Amino Acids:

- Boc-3-amino-2-methylbenzoic acid is utilized in the synthesis of novel amino acids and peptide mimetics. Its derivatives serve as crucial building blocks for pseudopeptide synthesis, demonstrating versatility in chemical reactions and offering a scaffold for combinatorial chemistry (Pascal et al., 2000). Additionally, it finds application in the synthesis of unnatural amino acids that mimic tripeptide β-strands and form β-sheet-like hydrogen-bonded dimers, highlighting its role in facilitating complex molecular architectures (Nowick et al., 2000).

Protein and Peptide Chemistry:

- In protein and peptide chemistry, this compound derivatives are used for the N-Boc protection of amines, a crucial step in peptide synthesis that ensures the selectivity and functional integrity of amino groups (Sunitha et al., 2008). The chemoselective N-Boc protection technique, facilitated by specific catalysts, is vital for the synthesis of optically pure amino alcohols and amino acid esters, contributing to the creation of complex peptide structures (Heydari et al., 2007).

Development of Bioconjugates and Molecular Scaffolds:

- The compound is instrumental in the development of bioconjugates and molecular scaffolds. It aids in the creation of peptide salts and carbene complexes, showcasing its significance in medicinal chemistry and molecular biology (Lemke & Metzler-Nolte, 2011). These bioconjugates are essential for studying biological systems and developing therapeutic agents.

Innovations in Organic Synthesis and Catalysis:

- This compound is pivotal in catalysis, particularly in the chemoselective N-tert-butyloxycarbonylation of amines. Its role in "electrophilic activation" of specific reagents underlines its importance in synthetic organic chemistry (Sarkar et al., 2011). This process is crucial for creating a wide range of synthetic molecules with high precision and selectivity.

作用機序

Target of Action

Boc-3-amino-2-methylbenzoic acid is primarily used as a reagent in the field of organic synthesis . It is a protected form of 3-amino-2-methylbenzoic acid, where the amino group is protected by a tert-butyl carbamate (Boc) group . The primary targets of this compound are the reactive sites in organic molecules where it acts as a building block or a reagent .

Mode of Action

This compound interacts with its targets through various chemical reactions. The Boc group in this compound serves as a protecting group for the amino function during these reactions . This protection allows for selective reactions to occur at other reactive sites in the molecule . The Boc group can be removed later by mild acidolysis, revealing the free amino group .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As a reagent in organic synthesis, it can be involved in a variety of reactions, including Suzuki–Miyaura cross-coupling reactions . In these reactions, this compound can contribute to the formation of carbon-carbon bonds .

Pharmacokinetics

The boc group is known to be stable under a variety of conditions, which can influence the compound’s stability and bioavailability .

Result of Action

The result of this compound’s action is the formation of new organic compounds. By acting as a reagent or a building block in organic synthesis, it enables the formation of complex molecules from simpler precursors . The exact molecular and cellular effects depend on the specific compounds that are synthesized using this compound.

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, the Boc group can be removed under acidic conditions . Additionally, the stability and efficacy of this compound can be affected by storage conditions, as certain conditions may lead to degradation of the compound .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Boc-3-amino-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. It is commonly used as a protecting group for amino acids during peptide synthesis, ensuring that the amino group does not react prematurely. The interaction of this compound with enzymes such as proteases and peptidases is crucial for its function in peptide synthesis. These enzymes recognize the Boc-protected amino group and facilitate the cleavage of the protecting group, allowing the amino acid to participate in peptide bond formation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect cell function by modulating the activity of enzymes involved in these processes. For example, this compound can inhibit the activity of certain proteases, leading to changes in protein degradation and turnover. Additionally, this compound can impact gene expression by influencing the activity of transcription factors and other regulatory proteins. The effects of this compound on cellular metabolism are also significant, as it can alter the flux of metabolic pathways and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. This compound exerts its effects by binding to the active sites of enzymes, inhibiting or activating their activity. For example, this compound can inhibit the activity of proteases by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in protein degradation and turnover, affecting cellular processes such as cell signaling and gene expression. Additionally, this compound can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, including changes in gene expression and metabolic flux. These effects are particularly important for in vitro and in vivo studies, as they can influence the outcomes of experiments and the interpretation of results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular processes, such as enhancing protein synthesis and modulating gene expression. At high doses, this compound can have toxic or adverse effects, including inhibition of essential enzymes and disruption of metabolic pathways. Threshold effects have been observed in animal studies, indicating that there is a specific dosage range within which this compound is effective without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as esterases and peptidases, leading to the formation of metabolites that can participate in further biochemical reactions. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence cellular processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, this compound can bind to proteins within the cell, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function, as they determine its availability and concentration at the target sites .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular processes. This compound can be directed to specific organelles or compartments by targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum or the Golgi apparatus, where it participates in protein synthesis and modification. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific cellular processes that it can influence .

特性

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZNLQZFKWVDIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)